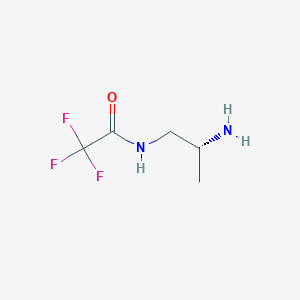

(R)-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide

Descripción general

Descripción

®-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide is a chiral amine derivative that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a trifluoroacetamide group, which imparts unique chemical properties, making it valuable in synthetic chemistry, medicinal chemistry, and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide typically involves the use of chiral amines and trifluoroacetic anhydride. One common method is the transaminase-mediated synthesis, which offers an environmentally friendly and economically attractive approach. This method involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity, allowing for the production of enantiopure ®-amines with high enantioselectivity and conversion rates .

Industrial Production Methods: Industrial production of ®-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide often employs large-scale biocatalytic processes. These processes utilize transaminases to achieve high yields and purity, making them suitable for pharmaceutical and chemical industries. The optimization of reaction conditions, such as temperature, pH, and substrate concentration, is crucial to maximize efficiency and minimize costs.

Análisis De Reacciones Químicas

Types of Reactions: ®-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the trifluoroacetamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amides or other derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

1.1 Hydroamidation Reactions

Trifluoroacetamides are utilized in hydroamidation reactions, which involve the formation of amides from alkenes and amines. Research indicates that N-aryl trifluoroacetamides exhibit high reactivity and can achieve near-quantitative conversions when reacted with alkenes like methyl acrylate and acrylonitrile using bases such as Diazabicycloundecene (DBU) . This makes them valuable intermediates in the synthesis of larger functional molecules.

1.2 Derivatization Reagents

Trifluoroacetamides serve as derivatization agents in gas chromatography (GC). They react selectively with various functional groups, facilitating the analysis of complex mixtures. For instance, they can be used for the trimethylsilylation of amino acids and other nitrogenous compounds, enhancing their volatility and detectability during GC analysis .

Medicinal Chemistry

2.1 Epigenetic Regulation

(R)-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide has been identified as a potential inhibitor of N-methyltransferases (NNMT), enzymes implicated in various diseases including cancer and metabolic disorders. NNMT catalyzes the transfer of methyl groups from S-adenosyl-L-methionine to substrates like nicotinamide. The inhibition of NNMT could provide therapeutic opportunities for treating conditions such as obesity and neurodegenerative diseases .

2.2 Biomarkers in Disease

Recent studies have explored the use of derivatives of trifluoroacetamides in the identification of biomarkers for diseases such as Rett syndrome (RTT). The quantification of specific oxidation products derived from fatty acids has shown promise as early indicators of disease progression, potentially allowing for earlier intervention strategies .

Analytical Chemistry

3.1 Gas Chromatography Applications

The compound is extensively used in GC for the analysis of serum amino acids and other biological samples. Its ability to form stable derivatives enhances the separation and detection capabilities in complex biological matrices .

3.2 Fluorescence Polarization Assays

In recent developments, trifluoroacetamides have been integrated into fluorescence polarization-based assays for screening NNMT inhibitors. This approach allows for the identification of compounds that can modulate methylation pathways critical to cellular metabolism .

Case Studies

Mecanismo De Acción

The mechanism of action of ®-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

(S)-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide: The enantiomer of the compound, with different biological activity and selectivity.

N-(2-Aminopropyl)-acetamide: Lacks the trifluoro group, resulting in different chemical properties and reactivity.

N-(2-Aminopropyl)-2,2,2-trifluoroethanol: Contains a hydroxyl group instead of an amide, leading to different applications and reactivity.

Uniqueness: ®-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide is unique due to its trifluoroacetamide group, which imparts distinct chemical properties, such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring high selectivity and specificity.

Actividad Biológica

(R)-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide, also known as N-(3-aminopropyl)-2,2,2-trifluoroacetamide, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C5H9F3N2O

- Molecular Weight : 170.13 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits several noteworthy properties:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines under hypoxic conditions. These effects are mediated through mechanisms such as apoptosis and anti-angiogenesis .

- Mechanism of Action : The compound is speculated to induce DNA damage and activate apoptotic pathways, particularly in hypoxic environments. This is significant as hypoxia is a common feature in tumor microenvironments .

1. Cytotoxicity and Apoptosis

A study evaluated the cytotoxic effects of several derivatives of this compound on cancer cell lines including MCF-7 (breast cancer), NCI-H460 (lung cancer), and HCT-116 (colon cancer). Key findings include:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 9a | MCF-7 | 5.0 | Apoptosis via caspase activation |

| 9b | NCI-H460 | 4.5 | Cell cycle arrest |

| TPZ | HCT-116 | 6.0 | DNA damage induction |

The compounds demonstrated greater hypoxic cytotoxicity compared to tirapazamine (TPZ), a known hypoxia-selective cytotoxin .

2. Anti-Angiogenic Properties

In vitro assays showed that the compounds significantly inhibited tube formation in co-cultured human umbilical vein endothelial cells (HUVECs) and fibroblasts:

| Compound | Concentration (µM) | Inhibition (%) |

|---|---|---|

| 9a | 20 | 90 |

| 9b | 20 | 80 |

| TPZ | 20 | 50 |

These results indicate that the synthesized compounds have superior anti-angiogenic properties compared to TPZ .

Discussion

The findings indicate that this compound and its derivatives possess significant biological activities that could be harnessed for therapeutic applications in cancer treatment. Their ability to selectively target hypoxic tumor cells while inducing apoptosis presents a promising avenue for further research.

Propiedades

IUPAC Name |

N-[(2R)-2-aminopropyl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2O/c1-3(9)2-10-4(11)5(6,7)8/h3H,2,9H2,1H3,(H,10,11)/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONGGRJKKUZEPO-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNC(=O)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.